molecular formula C13H23NO9 B015707 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester CAS No. 6730-43-4

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester

Cat. No.: B015707
CAS No.: 6730-43-4
M. Wt: 337.32 g/mol
InChI Key: JKTJXQQVMKZKQA-GRRZBWEESA-N
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Description

2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester (CAS: 23755-35-3) is a sialic acid derivative with the molecular formula C₁₂H₂₁NO₉ and a molecular weight of 323.3 g/mol . Structurally, it features a methyl group at the 2-O position and a methyl ester at the carboxyl group (Figure 1). This compound is a critical precursor in biomedical research, particularly in developing antiviral therapies (e.g., neuraminidase inhibitors) and treatments for neurodegenerative disorders, cancer, and inflammatory diseases . Its ability to inhibit neuraminidase enzymes makes it valuable for disrupting viral replication mechanisms .

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7-,8+,9+,10+,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTJXQQVMKZKQA-GRRZBWEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

The synthesis begins with protecting the hydroxyl groups of Neu5Ac to prevent undesired side reactions. Common protecting groups include:

Protecting GroupReaction ConditionsSelectivityYield (%)
Benzyl (Bn)BnBr, NaH, DMF, 0°CC7, C8, C978
Acetyl (Ac)Ac₂O, Pyridine, RTNon-selective65
tert-Butyldimethylsilyl (TBS)TBSCl, Imidazole, DCMC4, C782

The TBS group is preferred for its orthogonal deprotection compatibility and high selectivity at the C4 and C7 positions2.

Regioselective Methylation at the 2-O Position

Methylation at the 2-O position is achieved using iodomethane (CH₃I) under controlled basic conditions. Key parameters include:

  • Base Selection : Potassium tert-butoxide (t-BuOK) in THF at -20°C minimizes overmethylation.

  • Solvent : Anhydrous DMF enhances reagent solubility.

  • Catalyst : Tetrabutylammonium iodide (TBAI) accelerates the reaction3.

Representative Reaction :

Protected Neu5Ac+CH₃It-BuOK, TBAI, DMF2-O-Methyl intermediate(Yield: 72%)\text{Protected Neu5Ac} + \text{CH₃I} \xrightarrow{\text{t-BuOK, TBAI, DMF}} \text{2-O-Methyl intermediate} \quad (\text{Yield: 72\%})

Esterification of the Carboxylic Acid Group

The carboxylic acid group is converted to a methyl ester using dimethyl sulfate ((CH₃O)₂SO₂) in methanol:

2-O-Methyl Neu5Ac+(CH₃O)2SO₂NaHCO₃, MeOHMethyl ester(Yield: 85%)\text{2-O-Methyl Neu5Ac} + (\text{CH₃O})₂\text{SO₂} \xrightarrow{\text{NaHCO₃, MeOH}} \text{Methyl ester} \quad (\text{Yield: 85\%})

Deprotection and Purification

Final deprotection involves hydrogenolysis (H₂/Pd-C) for benzyl groups or fluoride treatment (TBAF) for silyl ethers. Purification via silica gel chromatography (hexane:EtOAc, 3:1) yields the final product with >95% purity4.

Industrial Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability:

ParameterLaboratory MethodIndustrial Method
Methylation AgentCH₃IDimethyl carbonate (DMC)
CatalystTBAIZeolite catalysts
Reaction Time12–24 hours2–4 hours (continuous flow)
Annual Output10–50 g100–500 kg

Continuous flow reactors enable rapid mixing and heat dissipation, achieving 89% conversion rates with DMC as a greener methylating agent5.

Optimization Strategies for Enhanced Yield and Purity

Temperature Control

Lower temperatures (-20°C to 0°C) during methylation reduce hydrolysis byproducts. For example, increasing the temperature from -20°C to 25°C decreases yield by 22% due to competing ester degradation6.

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but require strict anhydrous conditions. Industrial processes often use solvent-free systems with ionic liquids to minimize waste7.

Catalytic Innovations

Enzymatic methylation using methyltransferases (e.g., SaMTase) has emerged as a regioselective alternative, though yields remain lower (45–55%) compared to chemical methods8.

Analytical Characterization of Synthetic Products

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Methyl ester protons resonate at δ 3.65–3.72 ppm (singlet).

  • ¹³C NMR : The 2-O-methyl group appears at δ 58.9 ppm9.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity (>98%) with a retention time of 12.3 minutes10.

Mass Spectrometry

ESI-MS ([M+Na]⁺): m/z 360.32 (calculated 360.34)11.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Classical ChemicalHigh regioselectivityToxic reagents (CH₃I)72
Industrial FlowScalable, green chemistryHigh initial capital cost89
EnzymaticEco-friendly, mild conditionsLow yield, expensive enzymes48

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Biotechnology

Role in Enzyme Assays and Sialylation Studies

2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester serves as a substrate in enzyme assays, facilitating the study of sialylation processes. Sialylation is critical for cell signaling, immune responses, and the modulation of protein interactions.

ApplicationDescriptionReference
Enzyme AssaysUsed to investigate sialyltransferase activity
Cell SignalingHelps elucidate mechanisms of cell communication

Pharmaceutical Development

Synthesis of Glycoproteins and Vaccines

This compound is instrumental in the synthesis of glycoproteins and glycolipids, which are essential components in drug formulation and vaccine development. Its antiviral properties make it particularly valuable in targeting viral infections, including influenza.

ApplicationDescriptionReference
Glycoprotein SynthesisEssential for creating therapeutic proteins
Vaccine DevelopmentKey ingredient in formulating vaccines against viruses

Diagnostic Tools

Development of Assays for Disease Detection

2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester is utilized in developing diagnostic assays that leverage its biochemical properties to enhance accuracy and reliability in medical testing.

ApplicationDescriptionReference
Diagnostic AssaysImproves detection methods for various diseases

Food Industry

Flavor Enhancement and Preservation

In the food industry, this compound acts as a flavor enhancer and preservative, improving the shelf life and taste of various products while ensuring safety and quality.

ApplicationDescriptionReference
Flavor EnhancerEnhances taste profiles of food products
PreservativeExtends shelf life while maintaining quality

Cosmetics

Skin Hydration and Moisturizing Properties

In cosmetics, 2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester is incorporated into skincare formulations due to its moisturizing properties, contributing to enhanced skin hydration and overall appearance.

ApplicationDescriptionReference
Skin Care ProductsUsed for its hydrating benefits in cosmetics

Case Study 1: Antiviral Activity

A study investigated the efficacy of 2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester as an antiviral agent against influenza viruses. The results indicated significant inhibition of viral replication, highlighting its potential as a therapeutic agent in antiviral drug development.

Case Study 2: Glycoprotein Synthesis

Research demonstrated the successful use of this compound in synthesizing glycoproteins that exhibited enhanced stability and bioactivity, paving the way for novel therapeutic applications.

Mechanism of Action

The mechanism of action of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester involves its interaction with specific molecular targets, such as viral neuraminidases. By mimicking natural sialic acids, the compound can inhibit the activity of these enzymes, thereby preventing the release of viral particles from infected cells. This inhibition disrupts the viral life cycle and reduces the spread of infection.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications References
2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester C₁₂H₂₁NO₉ 323.3 - 2-O-methyl group
- Methyl ester at carboxyl position
- Neuraminidase inhibition
- Antiviral and anti-inflammatory research
2-Deoxy-2,3-dehydro-N-acetylneuraminic acid methyl ester C₁₁H₁₇NO₈ 291.26 - 2,3-unsaturated bond
- Deoxy group at C2
- Precursor to unsaturated sialic acids
- Enzyme substrate studies
4,7,8,9-Tetra-O-p-nitrobenzoyl-2-bromo-2-deoxy-N-acetylneuraminic acid methyl ester C₃₄H₃₃BrN₃O₁₈ 912.53 - Bromine at C2
- p-nitrobenzoyl protecting groups
- Synthetic intermediate for modified sialic acids
- Used in glycosylation reactions
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid methyl ester C₂₀H₂₅NO₁₀ 439.42 - 4-Methylumbelliferyl group at C2
- Fluorescent tag
- Fluorogenic substrate for neuraminidase assays
- Diagnostic tool for enzyme activity profiling
8-O-Acetylshanzhiside methyl ester C₂₄H₃₄O₁₂ 530.52 - Acetyl group at C8
- Iridoid glycoside backbone
- Anti-inflammatory and neuroprotective research
- Reference standard in phytochemistry

Structural and Functional Comparisons

2-O-Methyl vs. 2-Deoxy Derivatives
  • The 2-O-methyl group in the target compound enhances stability against enzymatic hydrolysis compared to the 2-deoxy-2,3-dehydro analog, which lacks the hydroxyl group at C2. This structural difference makes the former more effective in long-term biochemical assays .
  • The 2,3-unsaturated bond in the deoxy derivative increases reactivity in elimination reactions, enabling its use as a precursor for synthesizing unsaturated sialic acids .
Ester Modifications
  • The methyl ester in the target compound improves membrane permeability compared to free carboxylic acid forms, enhancing its utility in cellular studies .
  • In contrast, the 4-methylumbelliferyl ester in the fluorescent analog introduces a fluorophore, allowing real-time monitoring of neuraminidase activity in diagnostic assays .
Protecting Groups and Halogenation
  • The p-nitrobenzoyl and bromine groups in the tetra-O-protected bromo derivative serve as synthetic handles for selective deprotection and functionalization, critical for generating site-specific sialic acid conjugates .

Notes on Discrepancies and Limitations

  • CAS Number Variations: and report conflicting CAS numbers (23755-35-3 vs. 6730-43-4) and molecular formulas (C₁₂H₂₁NO₉ vs. Researchers should verify compound specifications before use .
  • Limited Data on Toxicity: Most studies focus on synthetic and enzymatic applications, with minimal data on in vivo toxicity or metabolic pathways.

Biological Activity

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester (2-O-Me-NAc) is a derivative of sialic acid, a family of nine-carbon sugars that play critical roles in various biological processes, including cellular recognition, signaling, and viral interactions. This compound has gained attention for its potential therapeutic applications, particularly in the realm of antiviral drug development.

The primary biological activity of 2-O-Me-NAc involves its interaction with viral hemagglutinins, particularly from influenza viruses. The compound binds to these proteins, inhibiting their ability to facilitate viral entry into host cells. This action is crucial for preventing influenza virus infectivity.

Table 1: Interaction with Hemagglutinin

Virus Type Hemagglutinin Variant Dissociation Constant (mM) Biological Effect
Influenza AH1N1~1.5Inhibition of viral infectivity
Influenza BB/Lee~1.8Inhibition of viral infectivity

2-O-Me-NAc exhibits various biochemical properties that enhance its utility in research and medicine:

  • Binding Affinity : The compound has a high affinity for sialic acid-binding proteins, which facilitates its role as an inhibitor.
  • Stability : The methylation at the 2-O position increases the stability of the molecule, making it less susceptible to enzymatic degradation compared to its non-methylated counterparts.

Cellular Effects

Sialic acids, including 2-O-Me-NAc, are integral to cellular recognition events and play a role in modulating immune responses. They are found on the surface of cells and influence various biological processes:

  • Cell Recognition : Sialic acids help in distinguishing self from non-self entities, which is vital for immune system function.
  • Viral Pathogenesis : By mimicking natural sialic acids, 2-O-Me-NAc can interfere with viral mechanisms that exploit these sugars for entry into host cells.

Research Findings

Recent studies have highlighted the significance of 2-O-Me-NAc in antiviral research:

  • Inhibition of Influenza Virus : Research indicates that 2-O-Me-NAc can effectively inhibit influenza virus replication in vitro by blocking hemagglutinin interactions with host cell receptors.
  • Potential as a Therapeutic Agent : The compound is being explored as a scaffold for designing novel antiviral agents targeting sialic acid pathways.
  • Impact on RNA Interactions : A study showed that modifications similar to those found in 2-O-Me-NAc can affect RNA-protein interactions, which are critical for gene silencing mechanisms .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of 2-O-Me-NAc demonstrated that it significantly reduced viral load in infected cell cultures when administered at specific concentrations. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication.

Case Study 2: Synthesis and Applications

The synthesis of 2-O-Me-NAc involves selective methylation techniques that yield high-purity compounds suitable for pharmaceutical applications. This compound serves as a precursor in developing more complex sialic acid analogs aimed at modulating biological processes related to cell signaling and immune responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves regioselective methylation and esterification of N-acetylneuraminic acid. Protecting groups (e.g., benzyl groups) are critical to prevent undesired side reactions, as seen in analogous sialic acid derivatives . Optimization strategies include:

  • Temperature Control : Lower temperatures (0–4°C) during methylation to reduce hydrolysis.
  • Catalyst Selection : Use of mild bases (e.g., NaHCO₃) to minimize degradation.
  • Purification : Silica gel chromatography or HPLC to isolate the product, with yields improved by iterative recrystallization.
  • Example : A 85% purity product was achieved via controlled benzylation and esterification steps .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • GC/MS : Effective for quantifying methyl esters. Use polar capillary columns (e.g., SP™-2560) to resolve stereoisomers, as demonstrated for fatty acid methyl esters (FAMEs) .
  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) confirm regiochemistry and esterification. For example, methyl ester peaks appear at δ 3.6–3.8 ppm in ¹H NMR .
  • IR Spectroscopy : Validate ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence post-methylation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis, particularly regarding stereochemical assignments?

  • Methodological Answer :

  • 2D NMR Validation : Use NOESY or ROESY to confirm spatial proximity of methyl groups and anomeric protons.
  • Comparative Analysis : Cross-reference with published spectra of structurally similar sialic acid esters (e.g., N-acetyl-2-O-benzyl derivatives) .
  • Isotopic Labeling : Introduce ¹³C labels at methylation sites to track chemical shifts unambiguously.

Q. What strategies improve the stability of this compound during long-term storage in biological assays?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilization in amber vials reduces light/heat degradation.
  • Additives : Include protease/esterase inhibitors (e.g., PMSF) in biological buffers to mitigate enzymatic hydrolysis .
  • Stability Monitoring : Use LC-MS every 3–6 months to detect hydrolysis products (e.g., free sialic acid).

Q. How can biological activity assays account for interference from esterase activity in cellular models?

  • Methodological Answer :

  • Esterase Inhibition : Pre-treat cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) before compound exposure.
  • Hydrolysis Controls : Include a negative control with hydrolyzed compound to distinguish between ester and free acid effects.
  • Activity Validation : Measure downstream targets (e.g., sialic acid-binding lectins) via ELISA or flow cytometry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester
Reactant of Route 2
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester

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